molecular formula C10H7IN2O4 B153801 N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid CAS No. 131865-61-7

N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid

Cat. No. B153801
M. Wt: 346.08 g/mol
InChI Key: PZINFSHCXYXHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid (SIPA) is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of pyridinecarboxylic acid that contains an iodo group and a succinimidyl ester functional group. SIPA has been widely used in various research applications due to its unique chemical properties and mechanisms of action.

Mechanism Of Action

N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid works by reacting with primary amines on proteins or peptides through the succinimidyl ester functional group. This reaction forms a stable amide bond, allowing for site-specific labeling or conjugation. The iodo group on N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid can also be used for radiolabeling, allowing for imaging studies.

Biochemical And Physiological Effects

N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid has been shown to have minimal effects on protein function or stability, making it a useful tool for protein labeling and imaging studies. However, the use of N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid as a drug delivery system may have potential effects on cellular function and viability, depending on the specific drug being delivered.

Advantages And Limitations For Lab Experiments

The advantages of using N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid in lab experiments include its site-specific labeling capabilities, minimal effects on protein function or stability, and potential for targeted drug delivery. However, the limitations of using N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid include its relatively complex synthesis method, potential effects on cellular function and viability when used as a drug delivery system, and limited availability compared to other labeling reagents.

Future Directions

There are several future directions for the use of N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid in scientific research. One potential direction is the development of new N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid derivatives with improved chemical properties or conjugation capabilities. Another direction is the use of N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid in combination with other labeling or imaging reagents for more comprehensive studies. Additionally, the use of N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid as a drug delivery system may have potential applications in targeted cancer therapy or other disease treatments.

Synthesis Methods

The synthesis of N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid involves the reaction of 5-iodo-3-pyridinecarboxylic acid with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in anhydrous dimethylformamide (DMF) at room temperature. The reaction mixture is then filtered, and the product is obtained after purification by column chromatography. The yield of the product is typically around 80-90%.

Scientific Research Applications

N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid has been widely used in various research applications, including protein labeling, imaging, and drug delivery. N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid can be conjugated to proteins or peptides through the succinimidyl ester functional group, allowing for site-specific labeling and detection. N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid has also been used as a fluorescent probe for imaging studies due to its unique chemical properties. Furthermore, N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid can be used as a drug delivery system by conjugating it to drugs, allowing for targeted delivery to specific cells or tissues.

properties

CAS RN

131865-61-7

Product Name

N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid

Molecular Formula

C10H7IN2O4

Molecular Weight

346.08 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-iodopyridine-3-carboxylate

InChI

InChI=1S/C10H7IN2O4/c11-7-3-6(4-12-5-7)10(16)17-13-8(14)1-2-9(13)15/h3-5H,1-2H2

InChI Key

PZINFSHCXYXHOY-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CN=C2)I

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CN=C2)I

synonyms

N-succinimidyl-5-iodo-3-pyridinecarboxylic acid
SIPC

Origin of Product

United States

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